molecular formula C20H18N2O3 B12041692 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid benzylamide

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid benzylamide

Cat. No.: B12041692
M. Wt: 334.4 g/mol
InChI Key: ZQKLRAAXEKBSFT-UHFFFAOYSA-N
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Description

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid benzylamide is a heterocyclic compound that belongs to the class of quinolones. This compound has garnered interest due to its unique structural properties and potential biological activities, including diuretic and antitubercular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid benzylamide can be achieved through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate. This reaction can be carried out by holding a mixture of the amine and a twofold excess of acylating agent at 220°C or by the stepwise addition of the amine to an equimolar amount of the triester previously heated to 215°C .

Industrial Production Methods

For industrial production, the synthesis of the starting ethyl ester is crucial. This can be scaled up by optimizing the reaction conditions to handle larger quantities of the reactants. The process involves careful control of temperature and reaction times to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid benzylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline compounds .

Scientific Research Applications

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid benzylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid benzylamide involves its interaction with specific molecular targets and pathways. The compound’s diuretic effect is believed to be due to its ability to stimulate the diuretic function of the kidney, leading to the removal of excess fluid from the body. This mechanism is similar to that of other diuretic agents, which act on the renal tubules to increase urine output .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-benzyl-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C20H18N2O3/c23-18-15-10-4-8-14-9-5-11-22(17(14)15)20(25)16(18)19(24)21-12-13-6-2-1-3-7-13/h1-4,6-8,10,23H,5,9,11-12H2,(H,21,24)

InChI Key

ZQKLRAAXEKBSFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NCC4=CC=CC=C4)O

Origin of Product

United States

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